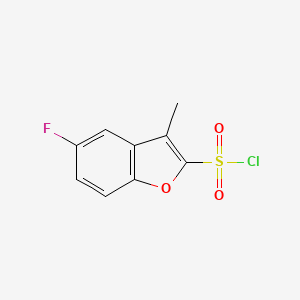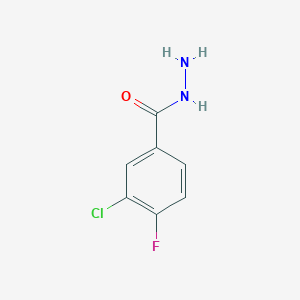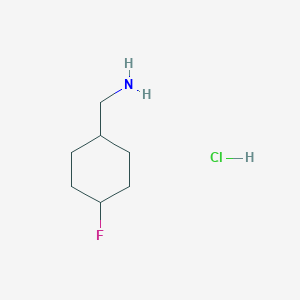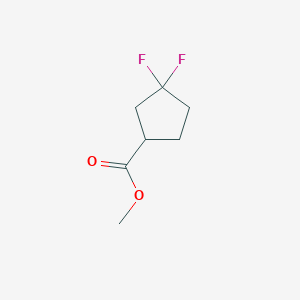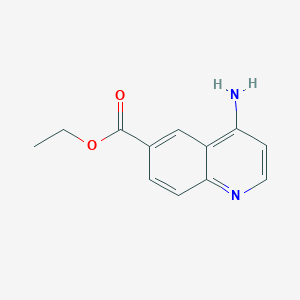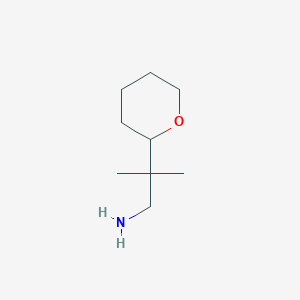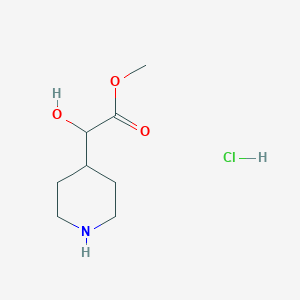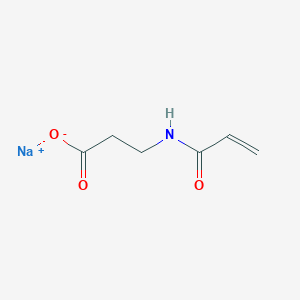
Sodium 3-(prop-2-enamido)propanoate
Descripción general
Descripción
Sodium 3-(prop-2-enamido)propanoate is a chemical compound with the CAS Number: 118948-94-0 . It has a molecular weight of 165.12 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of Sodium 3-(prop-2-enamido)propanoate is C6H8NNaO3 . The InChI Code is 1S/C6H9NO3.Na/c1-2-5(8)7-4-3-6(9)10;/h2H,1,3-4H2,(H,7,8)(H,9,10);/q;+1/p-1 .Aplicaciones Científicas De Investigación
Interaction with Saccharides
Sodium 3-(trihydroxygermyl)propanoate, a related compound, shows interesting interactions with saccharides. Nuclear magnetic resonance studies reveal that it forms complexes with cis-diol structures of saccharides, suggesting potential implications in physiological functions of organic germanium compounds like Ge-132 (Shimada, Sato, Tokuji, & Nakamura, 2015).
Polymer Applications
Sodium 2-acrylamido-2-methyl-1-propane sulfonate based copolymers, closely related to Sodium 3-(prop-2-enamido)propanoate, find applications in areas like detergents, thickeners, paper-coatings, and dental adhesives. They also show potential in improving the compatibility of polymers with blood, which is significant in biomedical applications (Paneva, Mespouille, Manolova, Degée, Rashkov, & Dubois, 2006).
Crystal Structure Studies
Research on sodium propanoate, closely related to Sodium 3-(prop-2-enamido)propanoate, contributes to understanding crystal structures. Powder patterns of different phases of sodium propanoate have been indexed, providing insights into its cell dimensions at various temperatures (Massarotti & Spinolo, 1979).
Biological Properties
Studies on sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3′,5′-di-tert-butyl)-4-hydroxyphenyl)-propionates, which share structural similarities with Sodium 3-(prop-2-enamido)propanoate, have shown that these compounds exhibit biological activities in both animals and plants. Their effectiveness in treating burn injuries, cancer, radiation damage, and in promoting the growth of cereal plants has been highlighted (Volod’kin, Erokhin, Burlakova, Zaikov, & Lomakin, 2013).
Electrochemical Applications
The development of an electrocatalytic reactor for the production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol demonstrates the electrochemical applicability of compounds related to Sodium 3-(prop-2-enamido)propanoate. This research is crucial for realizing green and selective oxidation processes (Wang, Wang, Li, Bin, Yin, Kang, & He, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
sodium;3-(prop-2-enoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.Na/c1-2-5(8)7-4-3-6(9)10;/h2H,1,3-4H2,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFMKYAZGIDTNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





